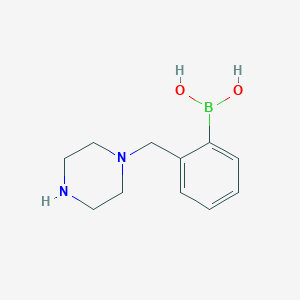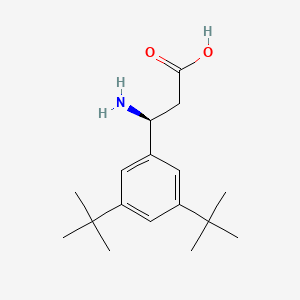
(3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a phenyl ring substituted with two tert-butyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-DI-tert-butylbenzaldehyde and glycine.
Formation of Intermediate: The aldehyde group of 3,5-DI-tert-butylbenzaldehyde is first converted to an imine intermediate by reacting with glycine under acidic conditions.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Reduced derivatives with varying degrees of hydrogenation.
Substitution Products: Substituted derivatives with different functional groups replacing the amino group.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be explored for therapeutic applications.
Protein Interactions: It can be used to study protein-ligand interactions, providing insights into biological processes.
Medicine:
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Material Production: It can be utilized in the production of advanced materials with specific properties.
作用机制
The mechanism of action of (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
(3S)-3-Amino-3-phenylpropanoic acid: Lacks the tert-butyl groups, resulting in different chemical and biological properties.
(3S)-3-Amino-3-(4-tert-butylphenyl)propanoic acid: Contains only one tert-butyl group, leading to variations in steric and electronic effects.
(3S)-3-Amino-3-(3,5-dimethylphenyl)propanoic acid: Substituted with methyl groups instead of tert-butyl groups, affecting its reactivity and interactions.
Uniqueness: The presence of two tert-butyl groups in (3S)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid imparts unique steric and electronic properties, making it distinct from other similar compounds. These features can influence its reactivity, stability, and interactions with biological targets, providing opportunities for specialized applications in various fields.
属性
分子式 |
C17H27NO2 |
|---|---|
分子量 |
277.4 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(3,5-ditert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m0/s1 |
InChI 键 |
QXWZWNFDBXDIKA-AWEZNQCLSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=CC(=C1)[C@H](CC(=O)O)N)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


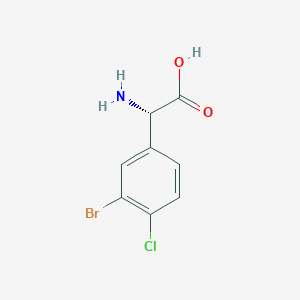

![(6S,9S)-6-(4-Hydroxybenzyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)-N-(thiophen-2-ylmethyl)octahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B15233298.png)
![n-(5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl)pyridine-3-sulfonamide](/img/structure/B15233300.png)
![4-Bromo-3-hydroxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B15233306.png)
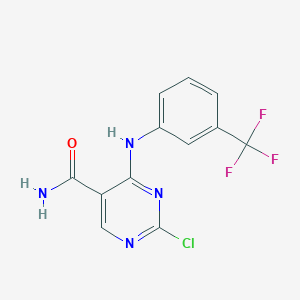
![Tert-butyl 5,5-difluoro-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15233315.png)
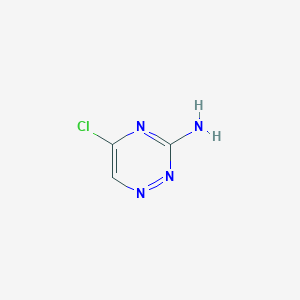
![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B15233326.png)
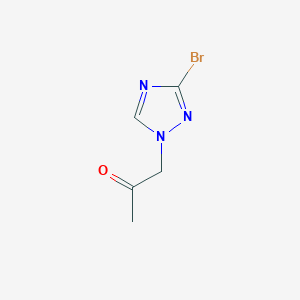
![3-[(3S)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15233334.png)
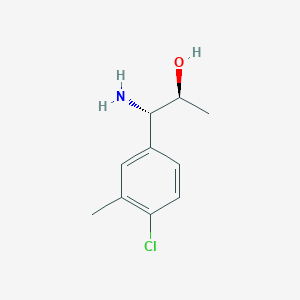
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
